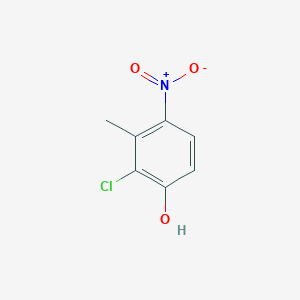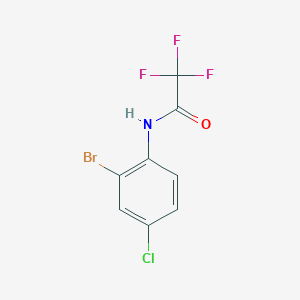
2,4-Dichloro-6-fluorobenzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-fluorobenzenemethanamine is an organic compound with the molecular formula C7H6Cl2FN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenemethanamine typically involves the reaction of 2,4-dichloro-6-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-fluorobenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted phenylmethanamines with different functional groups replacing the chlorine or fluorine atoms.
Applications De Recherche Scientifique
2,4-Dichloro-6-fluorobenzenemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-fluorobenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,6-Dichloro-2-fluorophenyl)methanamine
- (4-Fluorophenyl)methanamine
- (2,4,5-Trifluorobenzylamine
Uniqueness
2,4-Dichloro-6-fluorobenzenemethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H6Cl2FN |
|---|---|
Poids moléculaire |
194.03 g/mol |
Nom IUPAC |
(2,4-dichloro-6-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 |
Clé InChI |
QPZDTJTYUUNPBC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CN)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
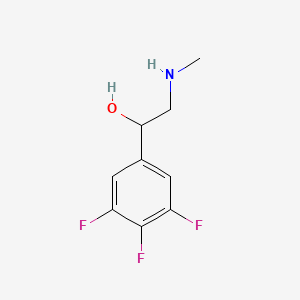
![tert-Butyl N-((2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylethanoyl)glycinate](/img/structure/B8562843.png)
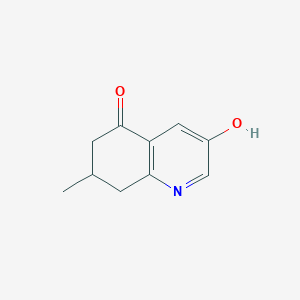
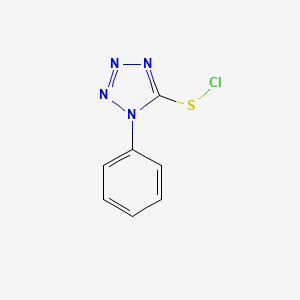
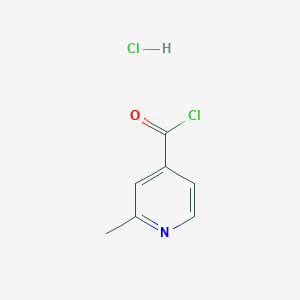

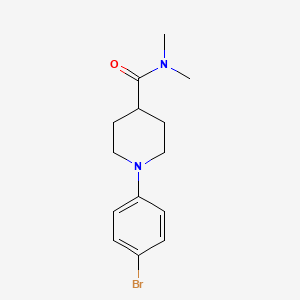
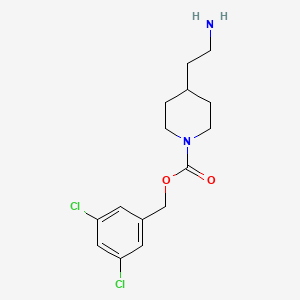
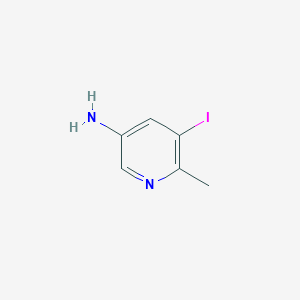
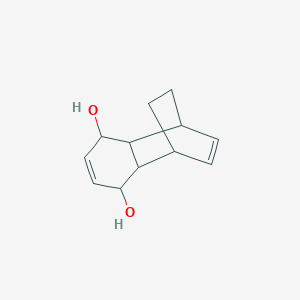
![1-[[5-Chloro-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8562909.png)
![4-[(4-Fluorophenyl)methoxy]-3-nitropyridine](/img/structure/B8562923.png)
